Laminin (925-933)

Vue d'ensemble

Description

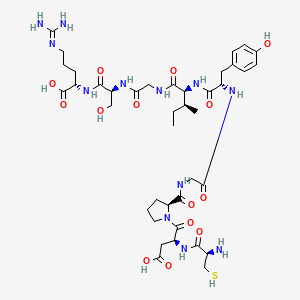

Laminine (925-933) est un peptide dérivé des résidus 925-933 de la chaîne B1 de la laminine. Les laminines sont une famille de glycoprotéines de la matrice extracellulaire qui constituent le principal composant non collagène des membranes basales. Elles jouent un rôle crucial dans divers processus biologiques, notamment l'adhésion cellulaire, la différenciation, la migration, la signalisation, la croissance des neurites et la métastase .

Mécanisme D'action

- Role : The interaction with the laminin receptor influences cellular processes, including cell adhesion and migration .

- Downstream Effects : These include promoting cell attachment and supporting neurite outgrowth from dorsal root ganglia in vitro .

- ADME Properties : Unfortunately, specific pharmacokinetic data for Laminin (925-933) are scarce. However, it binds to the laminin receptor at a concentration of 1 mg/ml .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Laminin (925-933) interacts with a variety of enzymes, proteins, and other biomolecules. It binds to the laminin receptor and mediates cellular interactions with the matrix . This peptide is active in promoting the adhesion of a variety of epithelial cells . It is also used in various biochemical applications such as Western Blot, Blocking Peptides, Dot Blot, Immunohistochemistry, Immunofluorescence, Immunoprecipitation, Flow Cytometry, and Cell Culture .

Cellular Effects

Laminin (925-933) has significant effects on various types of cells and cellular processes. It stimulates the attachment of HT-1080 and CHO cells to culture plates when used at concentrations of 100 and 300 µg/ml . It also successfully supports neurite outgrowth from dorsal root ganglia (DRG) in vitro .

Molecular Mechanism

The molecular mechanism of Laminin (925-933) involves binding interactions with biomolecules and changes in gene expression. It binds to the laminin receptor and inhibits experimental metastasis . This peptide contains an active site for cell binding and has been shown to inhibit both angiogenesis and solid tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laminin (925-933) change over time. For instance, a 78% reduction in cell attachment was observed on films containing Laminin (925-933) in the cell plating medium

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Laminine (925-933) peut être synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC). Les conditions réactionnelles impliquent généralement l'utilisation d'acides aminés protégés, de réactifs de couplage comme le N,N'-diisopropylcarbodiimide (DIC) et d'agents de déprotection tels que l'acide trifluoroacétique (TFA) .

Méthodes de production industrielle : La production industrielle de laminine (925-933) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus de purification est mis à l'échelle à l'aide de la HPLC préparative et le produit final est lyophilisé pour le stockage et la distribution .

Analyse Des Réactions Chimiques

Types de réactions : Laminine (925-933) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d'oxydation et de réduction, en particulier impliquant le résidu cystéine.

Réactifs et conditions courants :

Formation de liaisons peptidiques : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt) et N-méthylmorpholine (NMM) sont couramment utilisés.

Déprotection : L'acide trifluoroacétique (TFA) est utilisé pour éliminer les groupes protecteurs.

Oxydation : Le peroxyde d'hydrogène (H2O2) peut être utilisé pour oxyder les résidus cystéine afin de former des liaisons disulfures.

Réduction : Le dithiothréitol (DTT) est utilisé pour réduire les liaisons disulfures en thiols libres.

Principaux produits : Le produit principal de ces réactions est le peptide lui-même, sous sa forme protégée ou déprotégée. Les réactions d'oxydation et de réduction peuvent conduire à la formation ou au clivage de liaisons disulfures .

4. Applications de la recherche scientifique

Laminine (925-933) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification peptidique.

Biologie : Joue un rôle dans les études d'adhésion cellulaire, de migration et de différenciation. Il est utilisé pour revêtir les plaques de culture afin de favoriser l'adhésion et la croissance cellulaires.

Médecine : Investigated for its potential in promoting nerve regeneration and inhibiting tumor growth. .

Industrie : Utilisé dans le développement de substrats bioartificiels pour l'ingénierie tissulaire et la médecine régénérative.

5. Mécanisme d'action

Laminine (925-933) exerce ses effets en se liant au récepteur de la laminine à la surface cellulaire. Cette interaction médiatise divers processus cellulaires, notamment l'adhésion, la migration et la différenciation. La séquence peptidique CDPGYIGSR est particulièrement active pour promouvoir l'adhésion des cellules épithéliales. Elle interagit également avec d'autres composants de la matrice extracellulaire tels que le collagène IV, les protéoglycanes de l'héparane sulfate et la nidogène-entactine, facilitant les interactions cellulaires avec la matrice .

Composés similaires :

Laminine (925-933) (TFA) : Une forme de sel d'acide trifluoroacétique de la laminine (925-933) ayant une activité biologique similaire, mais une solubilité et une stabilité améliorées.

Acétate de laminine (925-933) : Une autre forme de sel avec une solubilité et une stabilité accrues par rapport au peptide libre.

Unicité : Laminine (925-933) est unique en raison de sa séquence spécifique et de sa capacité à promouvoir l'adhésion et la migration cellulaires. Son interaction avec le récepteur de la laminine et d'autres composants de la matrice extracellulaire la distingue des autres peptides. Le rôle du peptide dans la régénération nerveuse et l'inhibition tumorale met encore en évidence ses propriétés uniques et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Laminin (925-933) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Plays a role in cell adhesion, migration, and differentiation studies. It is used to coat culture plates to promote cell attachment and growth.

Medicine: Investigated for its potential in promoting nerve regeneration and inhibiting tumor growth. .

Comparaison Avec Des Composés Similaires

Laminin (925-933) (TFA): A trifluoroacetic acid salt form of laminin (925-933) with similar biological activity but improved solubility and stability.

Laminin (925-933) acetate: Another salt form with enhanced solubility and stability compared to the free peptide.

Uniqueness: Laminin (925-933) is unique due to its specific sequence and its ability to promote cell adhesion and migration. Its interaction with the laminin receptor and other extracellular matrix components distinguishes it from other peptides. The peptide’s role in nerve regeneration and tumor inhibition further highlights its unique properties and potential therapeutic applications .

Activité Biologique

Laminin (925-933), a peptide derived from the laminin β1 chain, has garnered significant attention in the field of biomedical research due to its diverse biological activities. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, interacts with the laminin receptor (67LR) and plays a crucial role in various cellular processes such as adhesion, migration, and differentiation.

Overview of Laminin

Laminins are a family of glycoproteins that are essential components of the extracellular matrix (ECM), primarily found in basement membranes. They consist of three chains: alpha, beta, and gamma. The β1 chain is particularly important for cell adhesion and signaling processes. Laminin (925-933) specifically binds to the 67-kDa laminin receptor, which is implicated in several physiological and pathological processes including cancer metastasis and wound healing .

1. Cell Adhesion and Migration

Laminin (925-933) has been shown to enhance cell adhesion and migration in various cell types. In vitro studies have demonstrated that this peptide stimulates the attachment of human endothelial cells and melanoma cells to culture plates. For instance, at concentrations of 100 µg/ml, it significantly promoted cell attachment, indicating its potential as a therapeutic agent for enhancing tissue regeneration .

2. Angiogenesis

The peptide exhibits pro-angiogenic properties, particularly in models of retinal neovascularization. Research indicates that administration of Laminin (925-933) significantly reduced retinal ischemia while promoting revascularization in hypoxia-induced retinopathy models. This effect was attributed to its agonistic activity on the 67LR, which modulates angiogenic responses by influencing endothelial cell motility .

3. Neuroprotection

Studies have highlighted the neuroprotective effects of Laminin (925-933) against apoptosis induced by various factors such as ketamine in developing neuronal tissues. Activation of non-integrin laminin receptors has been shown to attenuate neuronal apoptosis, suggesting that this peptide may play a protective role in neurodevelopmental contexts .

Case Study 1: Retinal Neovascularization

In a murine model of hypoxia-induced proliferative retinopathy, treatment with Laminin (925-933) resulted in:

- Significant reduction in retinal neovascularization (P < 0.001).

- Increased central retinal capillary density compared to controls.

- Enhanced revascularization correlated with decreased ischemic areas.

These findings suggest that Laminin (925-933) could be a viable therapeutic option for conditions characterized by abnormal angiogenesis .

Case Study 2: Neuronal Apoptosis

In experiments involving rat retinas exposed to ketamine:

- Blockade of non-integrin laminin receptors led to increased neuronal apoptosis.

- Activation of these receptors by Laminin (925-933) reduced apoptosis rates.

- MMP9 activity was implicated in laminin degradation, linking it to neuronal death during ketamine exposure.

This study underscores the potential of Laminin (925-933) as a neuroprotective agent in pharmacological contexts .

Comparative Analysis

| Property | Laminin (925-933) | Full-Length Laminin |

|---|---|---|

| Cell Adhesion | Enhances adhesion | Strong adhesive properties |

| Endothelial Cell Motility | Stimulates | Strongly stimulates |

| Angiogenesis | Promotes | Promotes more robustly |

| Neuroprotection | Protective against apoptosis | Limited neuroprotective effects |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBIWFVAWMQKZ-JDIVNGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with its target, and what are the downstream effects of this interaction?

A: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, a synthetic peptide derived from laminin, primarily interacts with the 67 kDa laminin receptor found on various cell types, including platelets []. This interaction is mediated by the Tyr-Ile-Gly-Ser-Arg sequence within the peptide, which acts as a binding domain for the receptor []. Binding of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg to the 67 kDa laminin receptor has been shown to inhibit cell adhesion to laminin, impacting processes like platelet aggregation and tumor cell metastasis [, , ].

Q2: What is the role of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg in angiogenesis and tumor growth?

A: Research suggests that Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg possesses anti-angiogenic properties. It inhibits the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels []. This anti-angiogenic activity contributes to its ability to suppress solid tumor growth in vivo, likely by depriving tumors of the necessary blood supply [].

Q3: Does Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with any other molecules besides the 67 kDa laminin receptor?

A: While the primary target of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg is the 67 kDa laminin receptor, there's evidence suggesting it might interact with other molecules. For instance, research on illudin S, a toxic substance, reveals that it reacts with cysteine-containing peptides, including a peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg []. The alpha,beta-unsaturated carbonyl group in illudin S acts as a Michael acceptor for the mercapto group in cysteine, leading to the formation of adducts []. This finding suggests a potential reactivity of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg with molecules containing Michael acceptors, potentially influencing its biological activity and necessitating further investigation.

Q4: Are there any analytical techniques employed to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg and its interactions?

A: Various analytical techniques are utilized to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps identify and characterize the peptide and its adducts, providing insights into its interactions with other molecules like illudin S []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structures of the peptide and its adducts, providing valuable information about its conformation and potential binding sites []. These techniques are essential for understanding the peptide's behavior and interactions in different biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.